molecular formula C8H12N2O B13538597 5-(1h-Pyrazol-1-yl)pentan-2-one

5-(1h-Pyrazol-1-yl)pentan-2-one

Cat. No.: B13538597
M. Wt: 152.19 g/mol
InChI Key: WEZXKDMPCSMWQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-Pyrazol-1-yl)pentan-2-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Pyrazol-1-yl)pentan-2-one typically involves the reaction of a suitable pyrazole derivative with a pentan-2-one precursor. One common method is the condensation reaction between 1H-pyrazole and 1-bromo-5-pentanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Pyrazol-1-yl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The pyrazole ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-(1H-Pyrazol-1-yl)pentan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1H-Pyrazol-1-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(pyrazol-1-yl)pentane: A compound with two pyrazole rings attached to a pentane chain.

    3-(1H-Pyrazol-1-yl)propan-1-ol: A pyrazole derivative with a hydroxyl group.

    5-(1H-Pyrazol-1-yl)-2H-tetrazole: A pyrazole-tetrazole hybrid compound.

Uniqueness

5-(1H-Pyrazol-1-yl)pentan-2-one is unique due to its specific structure, which combines the reactivity of the pyrazole ring with the functional versatility of the pentan-2-one chain. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-pyrazol-1-ylpentan-2-one

InChI

InChI=1S/C8H12N2O/c1-8(11)4-2-6-10-7-3-5-9-10/h3,5,7H,2,4,6H2,1H3

InChI Key

WEZXKDMPCSMWQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCN1C=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.